

Technical Support Center: Mitigating Friction Sensitivity in HNIW Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanitrohexaazaisowurtzitane**

Cat. No.: **B163516**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of **Hexanitrohexaazaisowurtzitane** (HNIW), also known as CL-20.

Frequently Asked Questions (FAQs)

Q1: What is friction sensitivity in the context of HNIW, and why is it a critical parameter?

A1: Friction sensitivity is the propensity of an energetic material like HNIW to initiate or explode when subjected to frictional forces.^[1] HNIW, in its pure form, is known for its high mechanical sensitivity, which poses significant safety risks during handling, processing, and transportation.

^{[1][2]} Mitigating this sensitivity is crucial for the practical application of HNIW in various fields.^[1]

Q2: What are the primary strategies for reducing the friction sensitivity of HNIW?

A2: The main approaches to decrease the friction sensitivity of HNIW include:

- **Polymer Coating (PBXs):** Incorporating HNIW crystals into a polymer matrix to form Polymer-Bonded Explosives (PBXs) is a highly effective method. The polymer binder absorbs mechanical stimuli like shock and friction.^{[3][4]}
- **Co-crystallization:** Forming co-crystals of HNIW with less sensitive energetic materials, such as TNT, can significantly lower its sensitivity.^{[1][2]}

- Additives: The inclusion of certain additives, like graphite, can reduce the mechanical sensitivity of HNIW formulations.[5]
- Crystal Morphology Control: Modifying the size and shape of HNIW crystals to be more rounded or spherical can also lead to reduced friction sensitivity.[6]

Q3: How do polymer binders reduce the friction sensitivity of HNIW?

A3: Polymer binders create a matrix around the HNIW crystals, which serves several functions to reduce sensitivity. Elastomeric binders can absorb shock, while the polymer layer prevents direct contact and friction between the highly sensitive HNIW crystals.[4] This encapsulation desensitizes the explosive formulation.

Q4: Can the choice of binder impact the performance of the HNIW formulation?

A4: Yes, the choice of binder is critical. While inert binders like some fluoropolymers, polyurethanes, and rubbers effectively reduce sensitivity, they can also decrease the overall energetic performance.[7] Energetic polymers can be used as binders to mitigate this performance loss.[4] The compatibility of the binder with HNIW is also a crucial factor to consider.[7]

Troubleshooting Guides

Problem 1: My HNIW formulation exhibits unacceptably high friction sensitivity during testing.

- Possible Cause 1: Inadequate Binder Coating. The polymer binder may not be uniformly coating the HNIW crystals, leaving exposed surfaces that are prone to initiation by friction.
 - Solution: Review your coating process. Techniques like the aqueous suspension method are designed to achieve a uniform coating.[5] Ensure proper mixing and adherence of the binder to the crystal surface.
- Possible Cause 2: Poor Crystal Morphology. The presence of sharp-edged or irregularly shaped HNIW crystals can increase friction sensitivity.[8]
 - Solution: Implement recrystallization processes to control the crystal morphology. Aim for spherical or rounded crystals, which have been shown to have lower friction sensitivity.[6]

- Possible Cause 3: Ineffective Binder Type. The selected polymer binder may not have the desired desensitizing properties for your specific HNIW crystal size or morphology.
 - Solution: Experiment with different types of binders. Fluorine resin (FPM), for example, has been shown to be more effective than polyurethane and cis-butadiene rubber in some formulations.[5]

Problem 2: The friction sensitivity of my HNIW co-crystals is still too high.

- Possible Cause 1: Incomplete Co-crystal Formation. The synthesis process may not have resulted in a complete co-crystal structure, leaving unreacted, high-sensitivity HNIW in the formulation.
 - Solution: Characterize your product using techniques like X-ray diffraction to confirm the formation of the co-crystal structure.[9] Adjust your synthesis parameters, such as solvent and temperature, to optimize co-crystal formation.
- Possible Cause 2: Unfavorable Molar Ratio. The molar ratio of HNIW to the co-former (e.g., TNT) can influence the sensitivity of the resulting co-crystal.
 - Solution: Investigate different molar ratios to find the optimal balance between sensitivity reduction and energetic performance.[2]

Data on Friction Sensitivity of HNIW Formulations

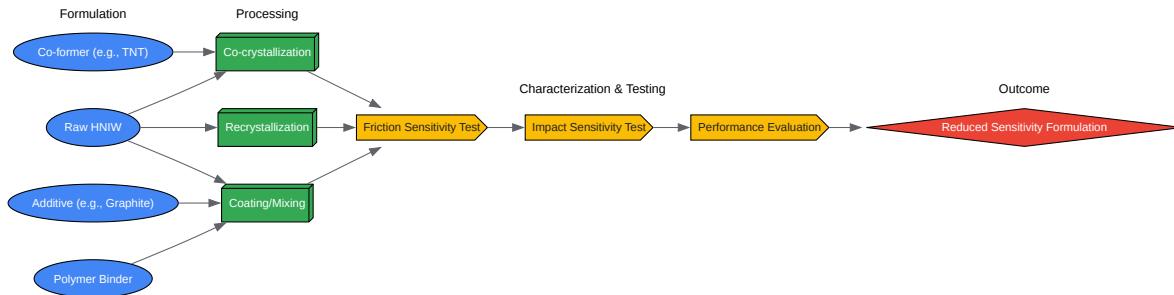
Formulation	Friction Sensitivity		Reference
	(Explosion Probability %)	Test Conditions	
Neat HNIW	100%	3.92±0.07MPa pressure, 90±1° swing angle	[10]
HNIW/FPM (96/4)	70%	2.5 kg hammer	[5]
HNIW/TNT Cocrystal	Reduced by 51% compared to raw HNIW	1.50 ± 0.01 kg pendulum weight, 4.9 MPa relative pressure, 90° swaying angle	[1] [2]
CL-20/2,4-DNI Cocrystal	Friction sensitivity decreased from 120 N to >360 N	Not specified	[2]
CL-20/HMX Cocrystal (2:1 molar ratio)	96 N	Not specified	[11]
CL-20/wax/Estane5703 (96:2:2)	Reduced by 52% compared to raw CL-20	Pendulum angle of 90°, 20 mg sample mass, 3.92 MPa relative pressure	[11]

Experimental Protocols

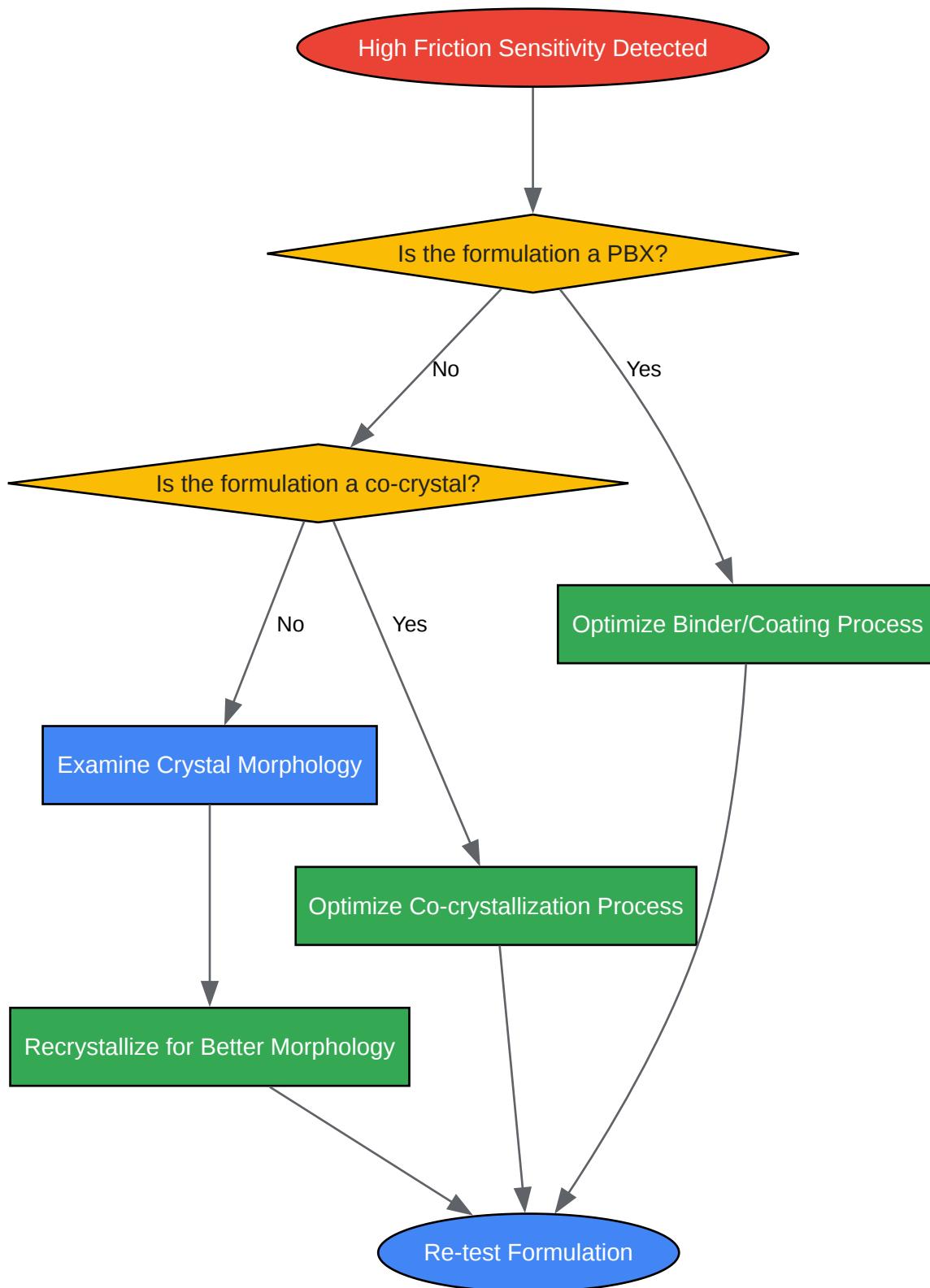
BAM Friction Sensitivity Test

This protocol is a generalized procedure based on standard descriptions of the BAM (Bundesanstalt für Materialprüfung) friction test.[\[12\]](#)

Objective: To determine the friction sensitivity of an HNIW formulation by subjecting it to a defined frictional stimulus.


Apparatus:

- BAM Friction Apparatus, consisting of a fixed porcelain pin and a movable porcelain plate.
[\[12\]](#)
- A set of weights to apply a known load.
[\[12\]](#)
- Porcelain pins and plates.
[\[12\]](#)


Procedure:

- Sample Preparation: A small, measured amount of the HNIW formulation (typically around 10 mm³) is placed on the porcelain plate.
[\[12\]](#)
- Apparatus Setup: The porcelain plate is secured to the movable carriage of the apparatus. The porcelain pin is fixed in the weighted arm, which is then lowered onto the sample.
- Applying Load: A specific weight is applied to the arm, creating a defined load on the sample.
- Initiating Friction: The carriage with the porcelain plate is moved back and forth under the pin one time.
[\[12\]](#)
- Observation: The operator observes for any signs of initiation, which can include an explosion, sparks, flame, or smoke. A "Go" is a positive result (initiation), and a "No Go" is a negative result.
[\[12\]](#)
- Testing Series: The test is repeated multiple times at a given load to determine the probability of initiation. The load is adjusted to find the load at which there is a 50% probability of initiation (F50) or the lowest load at which an initiation occurs.
[\[13\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for developing low-sensitivity HNIW formulations.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for high friction sensitivity in HNIW.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mechanical Sensitivity Improvement of CL-20 by Using Crystal Passivation: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations for Effects of Fluoropolymer Binder Content in CL-20/TNT Based Polymer-Bonded Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-bonded explosive - Wikipedia [en.wikipedia.org]
- 5. Effects of binders and graphite on the sensitivity of ϵ -HNIW - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cocrystal explosive hydrate of a powerful explosive, HNIW, with enhanced safety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Sensitivity of Hexanitrohexaazaisowurtzitane [energetic-materials.org.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. publications.drdo.gov.in [publications.drdo.gov.in]
- To cite this document: BenchChem. [Technical Support Center: Mitigating Friction Sensitivity in HNIW Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163516#mitigating-friction-sensitivity-in-hniw-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com